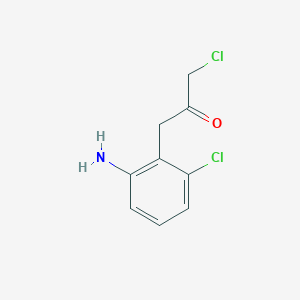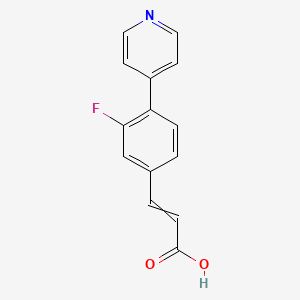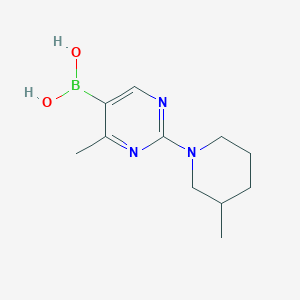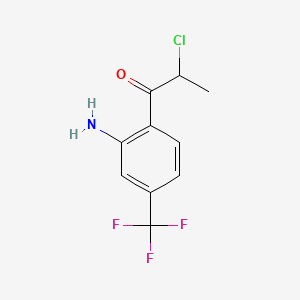![molecular formula C10H24Cl2N2O B14074934 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B14074934.png)
1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride is a chemical compound with the empirical formula C10H24Cl2N2O and a molecular weight of 259.22 . This compound is known for its unique structure, which includes a pyrrolidine ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It finds applications in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride stands out due to its unique structure and properties. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Methylamino compounds: These compounds contain the methylamino group but may have different core structures.
Eigenschaften
Molekularformel |
C10H24Cl2N2O |
|---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
1-[3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-8(2)10(11-3)7-12-5-4-9(13)6-12;;/h8-11,13H,4-7H2,1-3H3;2*1H |
InChI-Schlüssel |
SGQCMMXWOFMOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CN1CCC(C1)O)NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


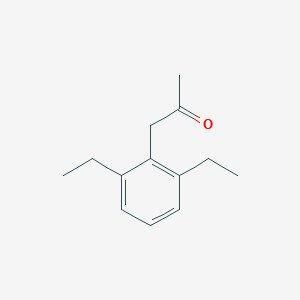
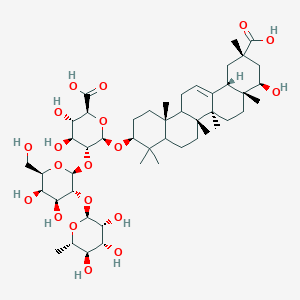
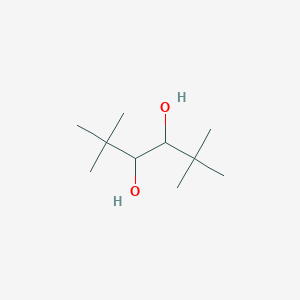
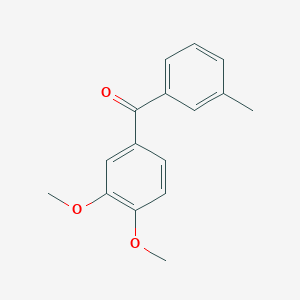
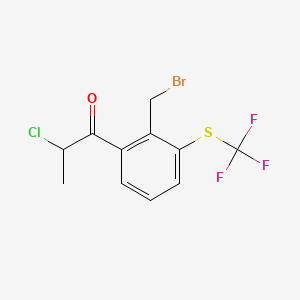
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
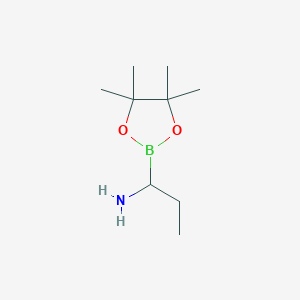
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
